molecular formula C7H4INS B13656063 4-Iodobenzo[d]thiazole

4-Iodobenzo[d]thiazole

Cat. No.: B13656063
M. Wt: 261.08 g/mol
InChI Key: JCKDGCSIZFYMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodobenzo[d]thiazole typically involves the iodination of benzo[d]thiazole. One common method includes the reaction of benzo[d]thiazole with iodine and a suitable oxidizing agent under controlled conditions. For example, the reaction can be carried out using iodine and potassium iodate in an acidic medium . Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Iodobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodobenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Iodobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic pathways. The presence of the iodine atom enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This specific substitution pattern allows for unique interactions with biological targets and enhances its utility in various chemical reactions .

Properties

Molecular Formula

C7H4INS

Molecular Weight

261.08 g/mol

IUPAC Name

4-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H4INS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H

InChI Key

JCKDGCSIZFYMDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.